molecular formula C11H17NO B1366013 N-(2-Methoxybenzyl)propan-1-amine

N-(2-Methoxybenzyl)propan-1-amine

Cat. No.: B1366013
M. Wt: 179.26 g/mol
InChI Key: JDUNMOVTNMQDIG-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)propan-1-amine (CAS 807343-01-7) is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This amine serves as a critical synthetic intermediate and building block in organic and medicinal chemistry research, particularly in the development of novel bioactive molecules. Its structure features a propan-1-amine chain linked to a 2-methoxybenzyl group, making it a valuable precursor for more complex synthetic targets. A primary area of research for this compound and its structural analogs is in neuropharmacology, where the N-2-methoxybenzyl (NBOMe) moiety is known to significantly influence receptor binding profiles . Studies on related NBOMe compounds have shown that this functional group can increase binding affinity at key serotonin receptors such as 5-HT2A, which is a principal target for pharmacological investigation . As a result, this amine is utilized in the synthesis of compounds for studying receptor interaction kinetics, metabolic pathways, and cytochrome P450 enzyme kinetics . The product is intended for research applications only, including use as a reference standard, as an intermediate in synthetic pathways, and for investigating biochemical mechanisms. It must be handled by qualified professionals in a controlled laboratory setting. Store in a dark place, sealed in a dry environment at room temperature .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-8-12-9-10-6-4-5-7-11(10)13-2/h4-7,12H,3,8-9H2,1-2H3

InChI Key

JDUNMOVTNMQDIG-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=CC=C1OC

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

The applications of N-(2-Methoxybenzyl)propan-1-amine span several domains, including:

1. Chemistry:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the development of new pharmaceuticals and chemical entities.

2. Biology:

  • Biological Activity Studies: Research has focused on its interactions with neurotransmitter systems, particularly its binding affinity to serotonin receptors, which may influence mood and cognitive functions.

3. Medicine:

  • Therapeutic Potential: Investigations into its role as a monoamine oxidase inhibitor suggest potential applications in treating mood disorders by increasing levels of neurotransmitters like serotonin and dopamine.

4. Industry:

  • Pharmaceutical Production: The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs), contributing to the production of medications for various health conditions.

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound in rat models. Results indicated significant alterations in serotonin levels following administration, suggesting its potential as an antidepressant agent.

Case Study 2: Toxicological Profile

Research on the toxicological profile revealed that while therapeutic doses exhibited beneficial effects, higher doses led to adverse outcomes such as neurotoxicity. This highlights the importance of dosage regulation in clinical applications.

Preparation Methods

Reductive Amination Method

This method is widely used for the preparation of secondary amines such as N-(2-Methoxybenzyl)propan-1-amine. The process involves the condensation of 2-methoxybenzaldehyde with propan-1-amine to form an imine intermediate, followed by catalytic hydrogenation to reduce the imine to the amine.

  • Reaction Conditions:

    • Solvent: Commonly methanol, ethanol, or tetrahydrofuran (THF)
    • Catalyst: Platinum on carbon (Pt/C) or Raney nickel
    • Temperature: 10–70 °C
    • Hydrogen pressure: Atmospheric to elevated pressures depending on scale
    • Reaction time: 1–48 hours depending on temperature and catalyst
  • Advantages:

    • One-pot reaction simplifies operations
    • High product purity and yield (up to ~83%)
    • Mild reaction conditions suitable for industrial scale
  • Example Data from Related Compound Preparation:
    For N-benzyl-1-(4-methoxyphenyl)-2-propanamine, a structurally analogous compound, hydrogenation at 70 °C for 6 hours with Raney nickel catalyst yielded 83% product purity with GC purity of 96.5%.

Nucleophilic Substitution Using 2-Methoxybenzyl Halides

Another approach involves the reaction of 2-methoxybenzyl chloride or bromide with propan-1-amine under basic conditions to substitute the halide with the amine group.

  • Reaction Conditions:

    • Base: Organic bases such as diisopropylamine lithium salt, n-butyllithium, or sodium hydride
    • Solvent: Tetrahydrofuran (THF), dioxane, toluene, or hexane
    • Temperature: -78 °C to 0 °C for halide substitution step
    • Subsequent steps may include hydrolysis and reduction to obtain the amine
  • Process:

    • Reaction of substituted benzyl chloride with nitrile compounds under organic base catalysis to form nitrile intermediates.
    • Hydrolysis of nitrile to corresponding acid.
    • Conversion to carbamate esters.
    • Catalytic hydrogenation to yield the target amine.
  • Yield and Advantages:

    • Total yield of ~50% over four steps, significantly higher than older methods (~15%)
    • Avoids toxic reagents like sodium cyanide
    • Raw materials are inexpensive and readily available
    • Suitable for large-scale production with simple operation.

Q & A

Q. Table 1. Key Analytical Parameters for GC-MS Characterization

ParameterValue/DescriptionReference
ColumnHP1-MS (100% dimethylpolysiloxane)
Carrier Gas Flow Rate1.2 mL/min (He)
Oven Program170°C → 293°C @ 180°C/min, hold 6.1 min
EI Ionization70 eV
Base Peakm/z 179 (C11H17NO⁺)

Q. Table 2. Recommended Pharmacological Assays

Assay TypeTarget/ModelKey Metrics
Radioligand Binding5-HT2A, D2 receptorsIC50, Ki
Calcium FluxHEK293-h5HT2A cellsEC50, Emax
Acute ToxicityRodent (ICR mice)LD50, behavioral changes

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